Cortisol

Catalog No.
S530146
CAS No.
50-23-7
M.F
C21H30O5
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortisol

CAS Number

50-23-7

Product Name

Cortisol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1

InChI Key

JYGXADMDTFJGBT-VWUMJDOOSA-N

SMILES

Array

solubility

Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/
Solubilities in various solvents [Table#4538]
Soluble in concentrated sulfuric acid with intense green flourescence
Soluble in dioxane
In water, 320 mg/L at 25 °C
0.32 mg/mL

Synonyms

11 Epicortisol, 11-Epicortisol, Cortifair, Cortisol, Cortril, Epicortisol, Hydrocortisone, Hydrocortisone, (11 alpha)-Isomer, Hydrocortisone, (9 beta,10 alpha,11 alpha)-Isomer

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

The exact mass of the compound Hydrocortisone is 362.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 320 mg/l (at 25 °c)8.83e-04 msolubilities in various solvents [table#4540][]soluble in concentrated sulfuric acid with intense green flourescencesoluble in dioxanein water, 320 mg/l at 25 °c0.32 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Cortisol (hydrocortisone), the primary endogenous human glucocorticoid, serves as the definitive baseline standard for modeling human stress responses, neuroendocrine pathways, and metabolic enzyme induction. Unlike highly potent synthetic analogs that selectively isolate specific pathways, unesterified cortisol provides a balanced, dual high-affinity binding profile for both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) [1]. For procurement and assay design, pure cortisol is essential for establishing true physiological baselines in ADME-Tox screening, 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme assays, and hydrophilic formulation development where esterified derivatives fail.

Substituting cortisol with common analogs fundamentally alters assay mechanics and formulation viability. Cortisone cannot be used as a direct substitute in isolated cell lines or biochemical assays because it is an inactive prodrug with negligible GR affinity, requiring 11β-HSD1 for conversion into active cortisol [1]. Dexamethasone, a frequent synthetic substitute, is a highly selective GR agonist that lacks cortisol's proportional MR affinity and artificially skews cytochrome P450 (CYP) induction baselines in hepatocyte cultures. Furthermore, substituting unesterified cortisol with hydrocortisone acetate in aqueous formulations leads to precipitation and dosing failures, as the acetate ester possesses a significantly higher LogP and is nearly insoluble in water[2].

Aqueous Solubility and Formulation Compatibility

For aqueous buffer preparation and hydrophilic topical formulations, the choice of the free base over the acetate ester is critical. Unesterified cortisol maintains an aqueous solubility of approximately 0.28 mg/mL and a LogP of 1.61 [1]. In contrast, hydrocortisone acetate has a LogP of 2.30 and a severely restricted aqueous solubility of roughly 10 µg/mL at 37°C [2]. Attempting to use the acetate form in aqueous-dominant media without high concentrations of organic solvents like DMSO results in precipitation and unpredictable dosing.

Evidence DimensionAqueous Solubility and Lipophilicity (LogP)
Target Compound DataCortisol: ~0.28 mg/mL solubility, LogP 1.61
Comparator Or BaselineHydrocortisone acetate: ~0.01 mg/mL solubility, LogP 2.30
Quantified Difference28-fold higher aqueous solubility and significantly lower lipophilicity for the free base
ConditionsAqueous media at physiological temperatures (37°C)

Procuring the free base is mandatory for hydrophilic formulations, hydrogels, and aqueous assay buffers where the acetate ester will precipitate.

Receptor Binding Profile: MR vs GR Affinity

When modeling holistic human endocrine responses, cortisol provides the necessary dual-receptor activation that synthetic analogs lack. Cortisol binds to both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) with comparable high affinity (Kd ~1–5 nM) [1]. Dexamethasone, while possessing a higher affinity for GR, exhibits an MR affinity that is only 20-30% of its GR affinity, making it a poor substitute for native physiological modeling [2]. Utilizing dexamethasone artificially isolates the GR pathway, leading to incomplete data in tissues where MR/GR co-activation is required.

Evidence DimensionMR vs GR Binding Affinity
Target Compound DataCortisol: Comparable high affinity for both GR and MR (Kd ~1-5 nM)
Comparator Or BaselineDexamethasone: High GR affinity, but MR affinity is only 20-30% of GR affinity
Quantified DifferenceCortisol provides balanced dual-receptor activation; dexamethasone is heavily GR-skewed
ConditionsIn vitro competitive binding assays for MR and GR

Buyers modeling native human stress or renal/hippocampal pathways must procure cortisol to ensure physiological MR/GR co-activation.

In Vitro Metabolic Activation Requirement

Procurement of active cortisol is required for direct receptor assays, as the closely related cortisone is biologically inactive in isolation. Cortisone possesses negligible affinity for the glucocorticoid receptor and functions strictly as a prodrug[1]. It requires the presence of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme to be reduced into cortisol. In cell lines, purified receptor assays, or biochemical models lacking 11β-HSD1 expression, substituting cortisol with cortisone will result in false-negative activity profiles.

Evidence DimensionDirect Glucocorticoid Receptor (GR) Activation
Target Compound DataCortisol: Directly active, high GR affinity
Comparator Or BaselineCortisone: Negligible GR affinity, inactive without enzymatic conversion
Quantified DifferenceAbsolute requirement for 11β-HSD1 enzyme to activate cortisone
ConditionsIn vitro cell lines or biochemical assays lacking 11β-HSD1

Prevents assay failure in isolated in vitro systems by ensuring the procured compound is directly active without requiring metabolic conversion.

Hepatocyte Culture CYP Induction Baseline

In ADME-Tox screening, the choice of culture media supplement drastically impacts drug-drug interaction (DDI) data. Standard hepatocyte cultures often use 100 nM dexamethasone to maintain differentiation; however, this potent synthetic glucocorticoid artificially masks the induction of CYP2D6[1]. Replacing dexamethasone with physiological concentrations of cortisol allows for the robust, visible induction of CYP2D6 (alongside CYP3A4) by endo- and xenobiotics. Using cortisol establishes a true physiological baseline, preventing the false-negative DDI reporting caused by dexamethasone.

Evidence DimensionCYP2D6 Induction Visibility in Hepatocytes
Target Compound DataCortisol-supplemented media: Allows robust (>10-fold) CYP2D6 induction
Comparator Or BaselineDexamethasone-supplemented media (100 nM): Abolishes/masks CYP2D6 induction
Quantified DifferenceCortisol preserves physiological CYP2D6 sensitivity; dexamethasone masks it
ConditionsSandwich-cultured human hepatocytes (SCHH) for DDI screening

Critical for ADME-Tox laboratories procuring media supplements to ensure accurate, unmasked CYP2D6 induction profiling.

Physiological ADME-Tox and DDI Screening

Cortisol is the required media supplement for sandwich-cultured human hepatocytes when screening for CYP2D6-mediated drug-drug interactions. Unlike dexamethasone, which masks CYP2D6 induction, cortisol maintains cell differentiation while preserving a true physiological baseline for metabolic enzyme assays [1].

Aqueous Hydrogel and Topical Formulation Development

For the development of hydrophilic topical creams, transdermal patches, or aqueous suspensions, unesterified cortisol is the necessary active pharmaceutical ingredient (API). Its significantly higher aqueous solubility compared to hydrocortisone acetate prevents precipitation and ensures uniform dosing in water-dominant matrices [2].

Dual MR/GR Neuroendocrine and Stress Modeling

In neurobiological research, particularly involving hippocampal cell lines, cortisol must be procured to accurately model the human stress response. Its balanced, high-affinity binding to both mineralocorticoid and glucocorticoid receptors provides a physiological co-activation profile that cannot be replicated by highly selective synthetic analogs like dexamethasone [3].

11β-HSD Enzyme Inhibitor Assays

Cortisol serves as the essential substrate in biochemical assays evaluating 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) activity. Procuring pure cortisol allows researchers to accurately quantify its conversion to inactive cortisone, a critical step in developing therapeutics for hypertension and metabolic syndrome [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Plates from alc or iso-propyl alc
Crystalline, striated blocks from absolute ethanol or isopropanol
White, crystalline powde

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

362.20932405 Da

Monoisotopic Mass

362.20932405 Da

Heavy Atom Count

26

Taste

Bitter taste

LogP

1.61
1.61 (LogP)
log Kow = 1.61
1.61

Odor

Odorless

Appearance

Solid powder

Melting Point

217-220 °C with some decomposition
220 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WI4X0X7BPJ

GHS Hazard Statements

Aggregated GHS information provided by 255 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 255 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 252 of 255 companies with hazard statement code(s):;
H361 (94.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (26.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Otic solutions are indicated for infections of the external auditory canal caused by susceptible organisms and with inflammation. Hydrocortisone tablets are indicated for certain endocrine, rheumatic, collagen, allergic, ophthalmic, respiratory, hematologic, neoplastic, edematous, gastrointestinal, and other conditions. A hydrocortisone enema is indicated for ulcerative colitis, a topical ointment with antibiotics is indicated for corticosteroid responsive dermatoses with infections, and a topical cream with [acyclovir] is indicated to treat cold sores. Oral granules of hydrocortisone are used as a replacement therapy for Adrenocortical Insufficiency (AI) in children under 17 years of age.
FDA Label
Treatment of adrenal insufficiency in adults.
Treatment of congenital adrenal hyperplasia (CAH) in adolescents aged 12 years and over and adults.
Replacement therapy of adrenal insufficiency in infants, children and adolescents (from birth to < 18 years old).
Treatment of adrenocortical insufficiency

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Systemic; Glucocorticoids; Anti-Inflammatory Agents
Breast Feeding; Lactation; Milk, Human; Corticosteroids, Topical; Glucocorticoids; Anti-Inflammatory Agents

Therapeutic Uses

Anti-Inflammatory Agents, Steroidal
MEDICATION (VET): Acute urticaria /can be treated by/ rapid-acting adrenocorticosteroids, eg, hydrocortisone ... .
MEDICATION (VET): /USED/ IV, IN PREVENTING OR TREATING ADRENAL FAILURE & SHOCK-LIKE CONDITIONS IN SURGICAL CASES WHICH HAVE BEEN ON CORTICOSTEROIDS, IN ACUTE ALLERGIC REACTIONS...IN POOR SURGICAL RISKS, & IN CASES WHICH HAVE HAD OVERWHELMING SYSTEMIC INFECTIONS...IN DOGS OR CATTLE...
MEDICATION (VET) /EXPL:/: 5 Standardbreds and 4 Dutch Warmblood horses /were/ used to examine sensitivity of peripheral tissues to exogenous insulin 24 hours after administration of a single dose of hydrocortisone (0.06 mg/kg), eGH (20 ug/kg), or saline (0.9% NaCl) solution and after long-term administration (11 to 15 days) of eGH to horses. The amounts of metabolized glucose (M) and plasma insulin concentration (I) were determined. Values for M and the M-to-I ratio were significantly higher 24 hours after administration of a single dose of hydrocortisone than after single-dose administration of eGH or saline solution. After long-term administration of eGH, basal I concentration was increased and the mean M-to-I ratio was 22% lower, compared with values for horses treated with saline solution. Increases in M and the M-to-I ratio after a single dose of hydrocortisone imply that short-term hydrocortisone treatment increases glucose use by, and insulin sensitivity of, peripheral tissues. Assuming a single dose of hydrocortisone improves sensitivity of peripheral tissues to insulin, it may be an interesting candidate for use in reducing insulin resistance in peripheral tissues of horses with several disease states.
For more Therapeutic Uses (Complete) data for HYDROCORTISONE (23 total), please visit the HSDB record page.

Pharmacology

Hydrocortisone binds to the glucocorticoid receptor leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes.[A187463] Hydrocortisone has a wide therapeutic index[A188405] and a moderate duration of action.[A188354,A188381] Patients should stop taking the medication if irritation or sensitization occurs.[L10529,L10532,L10535,L10538,L7772,L7321]
Therapeutic Hydrocortisone is a synthetic or semisynthetic analog of natural hydrocortisone hormone produced by the adrenal glands with primary glucocorticoid and minor mineralocorticoid effects. As a glucocorticoid receptor agonist, hydrocortisone promotes protein catabolism, gluconeogenesis, capillary wall stability, renal excretion of calcium, and suppresses immune and inflammatory responses. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

H02AB09
QD07AC
A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AC - Corticosteroids for local oral treatment
A01AC03 - Hydrocortisone
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EA - Corticosteroids acting locally
A07EA02 - Hydrocortisone
C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AA - Corticosteroids
C05AA01 - Hydrocortisone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AA - Corticosteroids, weak (group i)
D07AA02 - Hydrocortisone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07X - Corticosteroids, other combinations
D07XA - Corticosteroids, weak, other combinations
D07XA01 - Hydrocortisone
H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AB - Glucocorticoids
H02AB09 - Hydrocortisone
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BA - Corticosteroids, plain
S01BA02 - Hydrocortisone
S - Sensory organs
S01 - Ophthalmologicals
S01C - Antiinflammatory agents and antiinfectives in combination
S01CB - Corticosteroids/antiinfectives/mydriatics in combination
S01CB03 - Hydrocortisone
S - Sensory organs
S02 - Otologicals
S02B - Corticosteroids
S02BA - Corticosteroids
S02BA01 - Hydrocortisone

Mechanism of Action

The short-term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.
Following topical application, corticosteroids produce anti-inflammatory, antipruritic, and vasoconstrictor actions. The activity of the drugs is thought to result at least in part from binding with a steroid receptor. Corticosteroids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. Corticosteroids, especially the fluorinated corticosteroids, have antimitotic activity on cutaneous fibroblasts and the epidermis. /Corticosteroids/
Reactive oxygen species (ROS) generation by polymorphonuclear leukocytes (PMNL) and mononuclear cells (MNC) is inhibited following the intravenous administration of hydrocortisone. This is associated with a parallel decrease in intranuclear NFkappaB, known to modulate inflammatory responses including ROS generation. Plasma levels of interleukin-10 (IL-10), an anti-inflammatory and immunosuppressive cytokine produced by TH2 cells, are also increased after hydrocortisone administration. In this study, we have investigated the effect of hydrocortisone on p47(phox) subunit, a key component of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, in MNC and the pharmacodynamics of this effect with ROS generation and plasma IL-10 levels /were investigated/. p47(phox) subunit protein levels in MNC showed a progressive decrease after hydrocortisone administration. It reached a nadir at 4 hours and increased thereafter to a baseline level at 24 hours. ROS generation also decreased, reached a nadir between 2 and 4 hours, and returned to a baseline level at 24 hours. IL-10 concentrations increased, peaked at 4 hours, and reverted to the baseline levels at 24 hours. In conclusion, p47(phox) subunit suppression may contribute to the inhibition of ROS generation in MNC after hydrocortisone administration. This suppression occurs in parallel with the suppression of NFkappaB and an increase in IL-10 plasma levels. Therefore, it would appear that the decrease in intranuclear NFkappaB and an increase in IL-10 may cause the inhibitory modulation on p47(phox) subunit and ROS generation by MNC following hydrocortisone and other glucocorticoids.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

1.35X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

50-23-7

Absorption Distribution and Excretion

The pharmacokinetics of hydrocortisone can vary by 10 times from patient to patient. Following the oral administration of hydrocortisone at a dose of 0.2-0.3 mg/kg/day, the mean Cmax and AUC of plasma free cortisol were 32.69 nmol/L and 90.63 h x nmol/L, respectively. The mean Cmax and AUC of plasma total cortisol were 514.47 nmol/L and 1743.93 h x nmol/L, respectively. Following the dose of 0.4-0.6 mg/kg/day, the mean Cmax and AUC of plasma free cortisol were 70.81 nmol/L and 199.11 h x nmol/L. The mean Cmax and AUC of plasma total cortisol were 754.94 nmol/L and 2533.02 h x nmol/L, respectively. Topical hydrocortisone cream is 4-19% bioavailable with a Tmax of 24h. Hydrocortisone retention enemas have a bioavailability of 0.810 for slow absorbers and 0.502 for rapid absorbers. Slow absorbers take up hydrocortisone at a rate of 0.361±0.255/h while fast absorbers take up hydrocortisone at a rate of 1.05±0.255/h. A 20mg IV dose of hydrocortisone has an AUC of 1163±277ng\*h/mL.
Corticosteroids are eliminated predominantly in the urine. However, data regarding the exact proportion is not readily available.
Total hydrocortisone has a volume of distribution of 39.82L, while the free fraction has a volume of distribution of 474.38L.
Total hydrocortisone by the oral route has a mean clearance of 12.85L/h, while the free fraction has a mean clearance of 235.78L/h. A 20mg IV dose of hydrocortisone has a clearance of 18.2±4.2L/h.
Following percutaneous penetration of a topical corticosteroid, the drug that is systemically absorbed probably follows the metabolic pathways of systemically administered corticosteroids. Corticosteroids usually are metabolized in the liver and excreted by the kidneys. Some topical corticosteroids and their metabolites are excreted in bile. /Topical corticosteroids/
Topical application of corticosteroids to the mucosa of the genitourinary or lower intestinal tract may result in substantial systemic absorption of the drugs. In healthy individuals, as much as 30-90% of rectally administered hydrocortisone as a retention enema may be absorbed. Greater amounts of hydrocortisone may be absorbed rectally if the intestinal mucosa is inflamed.
Following topical application of a corticosteroid to most areas of normal skin, only minimal amounts of the drug reach the dermis and subsequently the systemic circulation; however, absorption is markedly increased when the skin has lost its keratin layer and can be increased by inflammation and/or diseases of the epidermal barrier (e.g., psoriasis, eczema). The drugs are absorbed to a greater degree from the scrotum, axilla, eyelid, face, and scalp than from the forearm, knee, elbow, palm, and sole. Even after washing the area being treated, prolonged absorption of the corticosteroid occurs, possibly because the drug is retained in the stratum corneum. /Topical corticosteroids/
Percutaneous penetration of corticosteroids varies among individual patients and can be increased by the use of occlusive dressings, by increasing the concentration of the corticosteroid, and by using different vehicles. The use of an occlusive dressing with hydrocortisone for 96 hours substantially enhances percutaneous penetration of the drug; however, such use for up to 24 hours does not appear to alter penetration of topically applied hydrocortisone.
For more Absorption, Distribution and Excretion (Complete) data for HYDROCORTISONE (15 total), please visit the HSDB record page.

Metabolism Metabolites

Hydrocortisone is metabolised to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide products. Cortisone is further metabolized to tetrahydrocortisone and dihydrocortisol.
A study was made of the absorption of exogenous hydrocortisone and formation of its metabolites in isolated liver of intact and exposed rats in conditions of recirculating perfusion. It was shown that the absorption of the hormone by the liver of irradiated rats was greatly lowered but the content of most metabolites found in the perfused medium of irradiated liver increased as compared to the control. It is suggested that irradiation inhibits subsequent transformations of the hydrocortisone metabolism products.
Subcellular distribution of (3)H-hydrocortisone and its metabolites in the liver and kidney of intact and alloxan diabetic rats was investigated. Ten minutes after the administration of this hormone several metabolites (mostly tetrahydrocortisol) and the native hormone were found in liver cytosol, microsomes, mitochondria and nuclei, the relative content of individual compounds in various subcellular fractions being different. In liver mitochondria, microsomes and nuclei of alloxan diabetic rats the concentration of tetrahydrocortisol was decreased, while that of native hormone was increased as compared to normal animals. It was suggested that such changes found in diabetic animals may be one of the causes of increased sensitivity of transcription and translation processes to glucocorticoids. In kidney cytosol and microsomes of intact rats cortisone and tetrahydrocortisol were found. In diabetic animals, however, the concentration of tetrahydrocortisol increased, while that of cortisone was undetectable.

Associated Chemicals

Hydrocortisone acetate;50-03-3
Hydrocortisone valerate;57524-89-7
Hydrocortisone butyrate;13609-67-1
Hydrocortisone sodium succinate;125-04-2
For more Associated Chemicals (Complete) data for HYDROCORTISONE (6 total), please visit the HSDB record page.

Wikipedia

Cortisol
Hydrocortisone

FDA Medication Guides

ALKINDI SPRINKLE
Hydrocortisone
GRANULE;ORAL
ETON
06/05/2024
KHINDIVI
HYDROCORTISONE
SOLUTION;ORAL
ETON PHARMACEUTICALS INC
05/28/2025

Drug Warnings

It is not known whether rectal corticosteroids are distributed into breast milk. Systemic corticosteroids are distributed into breast milk and may cause unwanted effects, such as growth suppression, in the infant. Rectal corticosteroids are not recommended for use by breast-feeding mothers. /Corticosteroids, rectal/
The results of a prospective randomized controlled trial, which looked at the incidence of postoperative diabetes insipidus following the use of three different hydrocortisone protocols, and the results of a study, on the incidence of diabetes insipidus and cortisol response in patients not given hydrocortisone /was reported/. In study 1, 114 patients with pituitary macroadenoma were randomized into three groups: conventional dose (injected hydrocortisone 100 mg IV 6-hourly for 3 days); intermediate dose (injected hydrocortisone 100 mg IV 6-hourly on day 1, 100 mg IV 8-hourly on day 2, and 100 mg IV 12-hourly on day 3); low dose protocol (injected hydrocortisone 25 mg IV 6-hourly on day 1, 25 mg IV 8-hourly on day 2 and 25 mg IV 12-hourly on day 3). Radical excision was achieved in 92 patients. The incidence of diabetes insipidus with the conventional dose was 52%, intermediate dose, 36% and low dose, 24% (p = 0.025). Study 2 included 16 consecutive patients with Hardy's grade A & B pituitary adenoma. These patients were randomized to receive (Group I) or not receive (Group II) hydrocortisone. Patients in Group II demonstrated normal cortisol response intraoperatively and no patient developed features of hypocortisolism; the incidence of diabetes insipidus in this group was 14%. The low dose hydrocortisone protocol reduced the incidence of diabetes insipidus by 46% when compared with the conventional dose hydrocortisone protocol. In patients with grade A and B tumor with normal preoperative cortisol levels, the use of perioperative hydrocortisone can be avoided.
ACUTE ADRENAL INSUFFICIENCY RESULTS FROM TOO RAPID WITHDRAWAL OF CORTICOSTEROID THERAPY. /CORTICOSTEROIDS/
POTENTIAL ADVERSE EFFECTS ON FETUS: Cleft palate, spontaneous abortions, and intrauterine growth retardation in animals. Potential for cleft palate formation and adrenal suppression in humans, although teratogenic effects have not been confirmed. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: Passes into breast milk in small amounts. Administration of physiologic doses unlikely to adversely affect infant. FDA Category: C (C = Studies in laboratory animals have revealed adverse effects on the fetus (teratogenic, embryocidal, etc.) but there are no controlled studies in pregnant women. The benefits from use of the drug in pregnant women may be acceptable despite its potential risks, or there are no laboratory animal studies or adequate studies in pregnant women.) /Adrenocorticosteroids/ /from table II/
For more Drug Warnings (Complete) data for HYDROCORTISONE (31 total), please visit the HSDB record page.

Biological Half Life

Total hydrocortisone via the oral route has a half life of 2.15h while the free fraction has a half life of 1.39h. A 20mg IV dose of hydrocortisone has a terminal half life of 1.9±0.4h.
... After IV administration, hydrocortisone was eliminated with a total body clearance of 18 L/hr and a half-life of 1.7 hr.

Use Classification

Human drugs -> Corticosteroids for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Hormones -> Steroid hormones
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

ISOLATION FROM ADRENAL GLANDS
Preparation by microbioal transformation: H.C. Murrary, D.H. Perterson, US 2602769 (1952 to Upjohn)

General Manufacturing Information

Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)-: ACTIVE
RELATIVE ANTIINFLAMMATORY POTENCY= 1; RELATIVE SODIUM RETAINING POTENCY= 1. /FROM TABLE/

Analytic Laboratory Methods

REACTION RATE METHOD FOR DETERMINATION OF HYDROCORTISONE BASED UPON MODIFICATION OF WIDELY ACCEPTED BLUE TETRAZOLIUM REACTION. AN ANALYSIS TIME OF ONLY 30 SECONDS IS REQUIRED.
Analyte: hydrocortisone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: hydrocortisone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: hydrocortisone; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for HYDROCORTISONE (9 total), please visit the HSDB record page.

Storage Conditions

Commercially available preparations of hydrocortisone should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the oral suspension and sterile suspensions should be avoided. Hydrocortisone tablets should be stored in well-closed containers. Reconstituted solutions of hydrocortisone sodium succinate should be stored at 25 °C or below.

Interactions

Hydrocortisone (80 mg/kg body weight, intraperitoneally for 4 days), both alone and in combination with acetylsalicylic acid (160 mg/kg body weight, orally, for 4 days), decreased acetylsalicylic acid general and specific toxicity via metabolic modulation of drug-metabolizing enzyme systems (intestinal acetylsalicylic acid-esterase and hepatic UDP-glucuronyltransferase) and did not change the acetylsalicylic acid analgesic effect.
The effect of glucocorticoids on oral anticoagulant therapy is variable, and the efficacy of oral anticoagulants has been reported to be enhanced or diminished with concomitant glucocorticoid administration. Patients receiving glucocorticoids and oral anticoagulants concomitantly should be monitored (e.g., using coagulation indices) in order to maintain desired anticoagulant effect. /Corticosteroids/
Estrogens may potentiate effects of hydrocortisone, possibly by increasing the concentration of transcortin and thus decreasing the amount of hydrocortisone available to be metabolized.
Potassium-depleting diuretics (e.g., thiazides, furosemide, ethacrynic acid) and other drugs that deplete potassium, such as amphotericin B, may enhance the potassium-wasting effect of glucocorticoids. Serum potassium should be closely monitored in patients receiving glucocorticoids and potassium-depleting drugs. /Corticosteroids/
For more Interactions (Complete) data for HYDROCORTISONE (7 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT
VERY STABLE @ ROOM TEMP EXCEPT IN PRESENCE OF ALKALIS OR STRONG ACIDS

Dates

Last modified: 08-15-2023
1: Jung C, Greco S, Nguyen HH, Ho JT, Lewis JG, Torpy DJ, Inder WJ. Plasma, salivary and urinary cortisol levels following physiological and stress doses of hydrocortisone in normal volunteers. BMC Endocr Disord. 2014 Nov 26;14:91. doi: 10.1186/1472-6823-14-91. PubMed PMID: 25425285; PubMed Central PMCID: PMC4280712.
2: Whitaker MJ, Spielmann S, Digweed D, Huatan H, Eckland D, Johnson TN, Tucker G, Krude H, Blankenstein O, Ross RJ. Development and testing in healthy adults of oral hydrocortisone granules with taste masking for the treatment of neonates and infants with adrenal insufficiency. J Clin Endocrinol Metab. 2015 Apr;100(4):1681-8. doi: 10.1210/jc.2014-4060. Epub 2015 Feb 3. PubMed PMID: 25646792.
3: Mallappa A, Debono M. Recent Advances in Hydrocortisone Replacement Treatment. Endocr Dev. 2016;30:42-53. doi: 10.1159/000439329. Epub 2015 Dec 10. Review. PubMed PMID: 26683495.
4: Sarafoglou K, Gonzalez-Bolanos MT, Zimmerman CL, Boonstra T, Yaw Addo O, Brundage R. Comparison of cortisol exposures and pharmacodynamic adrenal steroid responses to hydrocortisone suspension vs. commercial tablets. J Clin Pharmacol. 2015 Apr;55(4):452-7. doi: 10.1002/jcph.424. Epub 2014 Dec 30. PubMed PMID: 25385533.
5: Fölster-Holst R, Abeck D, Torrelo A. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index. Pharmazie. 2016 Mar;71(3):115-21. Review. PubMed PMID: 27183704.
6: Shaw DW, Maibach HI. Clinical relevance of tixocortol pivalate-positive patch tests and questionable bioequivalence of different hydrocortisone preparations. Contact Dermatitis. 2013 Jun;68(6):369-75. doi: 10.1111/cod.12066. PubMed PMID: 23692037.
7: Rathore B, Chandra Sekhar Jaggarapu MM, Ganguly A, Reddy Rachamalla HK, Banerjee R. Cationic lipid-conjugated hydrocortisone as selective antitumor agent. Eur J Med Chem. 2016 Jan 27;108:309-21. doi: 10.1016/j.ejmech.2015.11.033. Epub 2015 Nov 24. PubMed PMID: 26695732.
8: Laviolle B, Donal E, Le Maguet P, Lainé F, Bellissant E. Low doses of fludrocortisone and hydrocortisone, alone or in combination, on vascular responsiveness to phenylephrine in healthy volunteers. Br J Clin Pharmacol. 2013 Feb;75(2):423-30. doi: 10.1111/j.1365-2125.2012.04359.x. PubMed PMID: 22703532; PubMed Central PMCID: PMC3579257.
9: Gandomkar S, Hosseinzadeh L, Habibi Z. C-20 Ketone reduction of hydrocortisone by Fusarium solani and Aspergillus ochraceus. Biotechnol Lett. 2014 Nov;36(11):2271-4. doi: 10.1007/s10529-014-1602-6. Epub 2014 Jul 22. PubMed PMID: 25048228.
10: Rushworth RL, Slobodian P, Torpy DJ. Interruptions to supply of high-dose hydrocortisone tablets and the incidence of adrenal crises. Clin Endocrinol (Oxf). 2015 Dec;83(6):999-1000. doi: 10.1111/cen.12825. Epub 2015 Jul 1. PubMed PMID: 26018415.
11: Debono M, Ross RJ. What is the best approach to tailoring hydrocortisone dose to meet patient needs in 2012? Clin Endocrinol (Oxf). 2013 May;78(5):659-64. doi: 10.1111/cen.12117. PubMed PMID: 23194144.
12: Hahner S, Burger-Stritt S, Allolio B. Subcutaneous hydrocortisone administration for emergency use in adrenal insufficiency. Eur J Endocrinol. 2013 Jun 29;169(2):147-54. doi: 10.1530/EJE-12-1057. Print 2013 Aug. PubMed PMID: 23672956.
13: Amaya-Mejía AS, Galindo-Pacheco LV, O'Farrill-Romanillos PM, Rodríguez-Mireles KA, Campos-Romero FH, del Rivero-Hernández L. [Utility of challenge test in immediate hypersensitivity to hydrocortisone sodium succinate]. Rev Alerg Mex. 2014 Jan-Mar;61(1):32-7. Review. Spanish. PubMed PMID: 24913000.
14: Johannsson G, Nilsson AG, Bergthorsdottir R, Burman P, Dahlqvist P, Ekman B, Engström BE, Olsson T, Ragnarsson O, Ryberg M, Wahlberg J, Biller BM, Monson JP, Stewart PM, Lennernäs H, Skrtic S. Improved cortisol exposure-time profile and outcome in patients with adrenal insufficiency: a prospective randomized trial of a novel hydrocortisone dual-release formulation. J Clin Endocrinol Metab. 2012 Feb;97(2):473-81. doi: 10.1210/jc.2011-1926. Epub 2011 Nov 23. PubMed PMID: 22112807.
15: Johannsson G, Lennernäs H, Marelli C, Rockich K, Skrtic S. Achieving a physiological cortisol profile with once-daily dual-release hydrocortisone: a pharmacokinetic study. Eur J Endocrinol. 2016 Jul;175(1):85-93. doi: 10.1530/EJE-15-1212. Epub 2016 Apr 29. PubMed PMID: 27129362; PubMed Central PMCID: PMC5065076.
16: Annane D, Sébille V, Charpentier C, Bollaert PE, François B, Korach JM, Capellier G, Cohen Y, Azoulay E, Troché G, Chaumet-Riffaud P, Bellissant E. Effect of treatment with low doses of hydrocortisone and fludrocortisone on mortality in patients with septic shock. JAMA. 2002 Aug 21;288(7):862-71. Erratum in: JAMA. 2008 Oct 8;300(14):1652. Chaumet-Riffaut, Philippe [corrected to Chaumet-Riffaud, Philippe]. PubMed PMID: 12186604.
17: Canpolat F, Erkoçoğlu M, Tezer H, Kocabaş CN, Kandi B. Hydrocortisone acetate alone or combined with mupirocin for atopic dermatitis in infants under two years of age - a randomized double blind pilot trial. Eur Rev Med Pharmacol Sci. 2012 Dec;16(14):1989-93. PubMed PMID: 23242727.
18: Hart KA, Dirikolu L, Ferguson DC, Norton NA, Barton MH. Daily endogenous cortisol production and hydrocortisone pharmacokinetics in adult horses and neonatal foals. Am J Vet Res. 2012 Jan;73(1):68-75. doi: 10.2460/ajvr.73.1.68. Erratum in: Am J Vet Res. 2012 Mar;73(3):408. PubMed PMID: 22204290.
19: Derendorf H, Möllmann H, Barth J, Möllmann C, Tunn S, Krieg M. Pharmacokinetics and oral bioavailability of hydrocortisone. J Clin Pharmacol. 1991 May;31(5):473-6. PubMed PMID: 2050835.
20: Fichna M, Gryczyńska M, Sowińska A, Sowiński J. [Metabolic assessment of hydrocortisone replacement therapy in patients with primary adrenocortical insufficiency]. Przegl Lek. 2011;68(2):96-102. Polish. PubMed PMID: 21751518.

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